molecular formula C16H18BrNO2 B5702620 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5702620
M. Wt: 336.22 g/mol
InChI Key: SRVPIJUGKZVAHD-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPPA is a synthetic analog of the endogenous cannabinoid anandamide, which is produced naturally in the body and is involved in a variety of physiological processes. BPPA has been shown to have a similar mechanism of action to anandamide, and may have potential therapeutic applications in the future.

Mechanism of Action

3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid acts as a partial agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain regulation, appetite, and mood. This compound has been shown to have a similar mechanism of action to anandamide, which is an endogenous cannabinoid that acts as a full agonist at these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to reduce pain sensitivity in rats, and may have potential use as an analgesic. This compound has also been shown to reduce food intake in rats, and may have potential use as an appetite suppressant. Additionally, this compound has been shown to have anxiolytic effects in mice, and may have potential use as an anti-anxiety medication.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid in laboratory experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data on its potential effects and mechanisms of action. However, one limitation of using this compound in laboratory experiments is that it has not yet been extensively studied in humans, and its potential therapeutic applications in humans are not yet clear.

Future Directions

There are many potential future directions for research on 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid. One area of interest is the potential use of this compound as an analgesic, particularly in the treatment of chronic pain. Additionally, this compound may have potential use as an appetite suppressant or anti-anxiety medication. Further research is needed to fully understand the potential therapeutic applications of this compound, as well as its mechanism of action and potential side effects.

Synthesis Methods

3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with isobutyryl chloride, followed by cyclization with 2-bromo-1-phenylpropane. This reaction produces this compound as a white powder, which can be purified using standard laboratory techniques.

Scientific Research Applications

3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a similar mechanism of action to anandamide, which is involved in the regulation of pain, appetite, and mood. This compound has been used in a variety of studies to investigate the role of the endocannabinoid system in these processes.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11(2)18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVPIJUGKZVAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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